

Troubleshooting Guide: Trilostane Transient Oversuppression

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Compound Focus: Trilostane

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Q: What is trilostane transient oversuppression and how is it identified? Transient oversuppression describes a temporary, excessive inhibition of cortisol production in dogs being treated for hyperadrenocorticism (HAC). It is not a permanent destruction of adrenal tissue but a reversible oversuppression of the adrenal axis [1]. It is identified through a combination of clinical signs and confirmatory diagnostic testing.

- **Clinical Signs:** Lethargy, vomiting, diarrhea, anorexia (inappetence), and weakness [1] [2].
- **Diagnostic Findings:**
 - **ACTH Stimulation Test:** A post-ACTH cortisol concentration below the target range. Different sources provide slightly varying thresholds, as shown in Table 1 [1].
 - **Electrolyte Imbalances:** Although less common, **trilostane** can affect aldosterone, potentially leading to **hyperkalemia** (elevated potassium) and **hyponatremia** (low sodium) [3] [2]. This is a more serious development.

Table 1: Post-ACTH Stimulation Cortisol Thresholds for Oversuppression

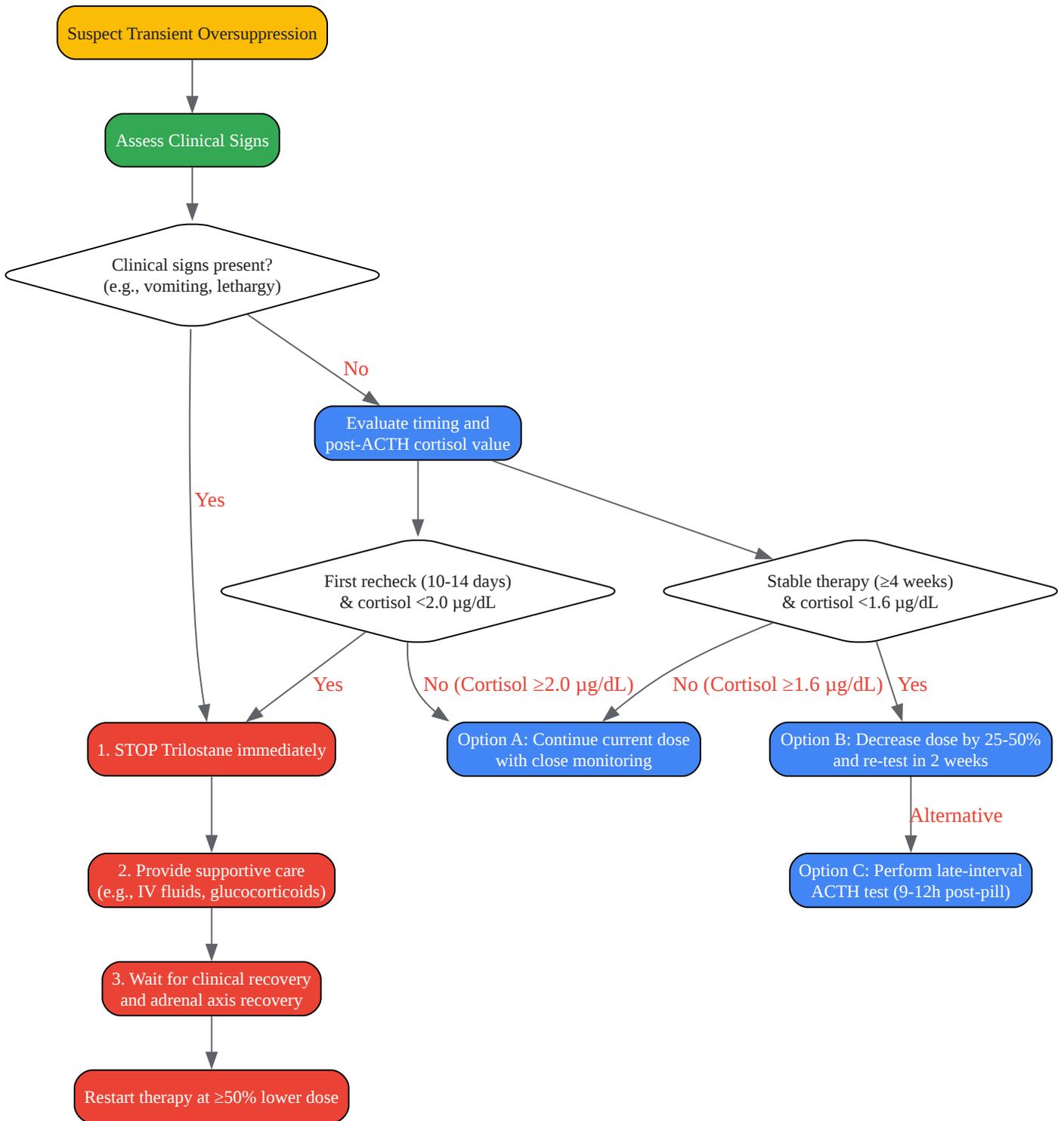
Context	Post-ACTH Cortisol Level	Recommended Action
First Recheck (10-14 days)	< 2.0 µg/dL	Stop therapy; restart at lower dose once axis recovers [1].

Context	Post-ACTH Cortisol Level	Recommended Action
Subsequent Rechecks (on therapy ≥ 4 weeks)	$< 1.6 \mu\text{g/dL}$	Stop therapy, decrease dose by 25-50%, or test adrenal axis recovery later in dosing interval [1].
FDA Label Reference	$< 1.45 \mu\text{g/dL}$	Stop treatment; restart at a decreased dose [1].

Q: What is the step-by-step management protocol? The management depends on the severity of the clinical signs.

- **For patients with clinical signs (e.g., vomiting, lethargy) and low cortisol:**
 - **Immediately stop trilostane administration** [1] [3].
 - **Treat for hypoadrenocorticism** if signs are severe, which may include IV fluids and glucocorticoid administration [1]. Some protocols recommend dispensing oral dexamethasone (0.15 mg/kg) to owners for emergency use in a crisis [1].
 - **Restart therapy** only after the adrenal axis has recovered and clinical signs have resolved. The restart dose should be **at least 50% lower** than the previous dose [1].
- **For patients with NO clinical signs but low cortisol on routine testing:**
 - **Option 1:** Continue the same dose but monitor closely, as additional suppression may occur over the first month [1].
 - **Option 2:** Decrease the dosage by 25% to 50% and re-evaluate with an ACTH stimulation test in 2-4 weeks [1].
 - **Option 3:** Investigate the adrenal axis recovery by performing an ACTH stimulation test 9-12 hours after **trilostane** administration to ensure cortisol is recovering later in the dosing interval [1] [4].

The following workflow visualizes the decision-making process for managing a suspected case.



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Q: What are the key monitoring protocols to prevent oversuppression? Consistent and timely monitoring is the primary strategy for prevention [1] [4].

- **First Recheck:** Schedule 10-14 days after initiating therapy or any dose adjustment [1].
- **Subsequent Rechecks:** Conduct at 1 month, 3 months, and every 3-6 months once stable [1] [5].
- **ACTH Stimulation Test:** Perform 4-6 hours after **trilostane** is administered with food [1] [4]. Using a lower dose of cosyntropin (1 µg/kg) has been validated for monitoring [1].
- **Pre-Pill Cortisol:** An alternative monitoring method involves measuring a single baseline cortisol level just before the next dose is due (at the end of the dosing interval). This is primarily used to confirm the adrenal axis is not oversuppressed and is more cost-effective. A low value may necessitate a full ACTH stimulation test [1].
- **Clinical Signs Questionnaire:** Use a standardized questionnaire at each recheck to objectively quantify the resolution of clinical signs like polyuria and polydipsia. Cortisol testing ensures safety, but clinical signs guide the need for better control [1] [4].

Key Considerations for Researchers

- **Drug Formulation:** For experimental consistency, use the licensed veterinary product (Vetoryl) whenever possible. Studies have shown that compounded **trilostane** products can have significant variability in **trilostane** content (39% to 152.6% of the label claim) and dissolution rates, which could confound research results and safety profiles [1] [6].
- **Dosing Frequency:** The duration of cortisol suppression is often less than 12 hours [6]. Therefore, a twice-daily dosing regimen (e.g., 0.8-1.0 mg/kg q12h) is frequently used in clinical practice and may provide more stable control, especially in diabetic models [1]. This could be a relevant factor in designing chronic toxicity or efficacy studies.

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References

1. Trilostane for Dogs With Hyperadrenocorticism [todaysveterinarypractice.com]
2. What are the side effects of Trilostane? [synapse.patsnap.com]
3. Trilostane: A therapeutic consideration for canine ... [dvm360.com]
4. Treatment of Pituitary-Dependent Hyperadrenocorticism [todaysveterinarypractice.com]
5. Trilostane--A Review of a Success Story - WSAVA2010 [vin.com]
6. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]

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